(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the ester and amino groups in this compound suggest that it might have some degree of solubility in polar solvents like water. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
This compound is related to the field of heterocyclic chemistry, where it can serve as a precursor or intermediate in the synthesis of various heterocyclic compounds. Studies have shown that ethyl benzoate thiocarbohydrazone and similar compounds are involved in reactions leading to the formation of sym-tetrazine derivatives, which are of interest for their unique chemical properties and potential applications in materials science and organic synthesis (Postovskii et al., 1977).
Pharmacological Potential
Compounds with the benzo[b]thiophen moiety have been studied for their pharmacological activities. For instance, derivatives of benzo[b]thiophen have been evaluated for their leukotriene B4 (LTB4) antagonistic activity, suggesting potential applications in treating inflammatory conditions (Ando et al., 2004). Another study focused on the synthesis of novel heteroarotinoids, which indicated receptor activation capabilities, further highlighting the therapeutic potential of such compounds (Berlin et al., 2005).
Antimicrobial and Antioxidant Activities
Research into the antibacterial, antiurease, and antioxidant properties of compounds structurally related to "(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate" has been conducted. Some studies have reported on the synthesis and evaluation of new 1,2,4-triazole Schiff base and amine derivatives for these activities, providing insights into the potential for developing new antimicrobial and antioxidant agents (Sokmen et al., 2014).
Material Science and Organic Electronics
The compound and its derivatives could have applications in material science and organic electronics. For example, novel donor-acceptor type monomers have been synthesized for use in electrochemical and electrochromic studies, indicating the potential for developing advanced materials with tailored electronic properties (Hu et al., 2013).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. For example, some organic compounds are flammable, while others might be toxic or corrosive. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .
Properties
IUPAC Name |
ethyl 4-[5-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-2-33-26(32)16-9-7-15(8-10-16)20-12-11-18(34-20)13-17(14-27)24(31)29-25-22(23(28)30)19-5-3-4-6-21(19)35-25/h7-13H,2-6H2,1H3,(H2,28,30)(H,29,31)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUSMJHWPLYHNB-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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